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Compound of Interest

Compound Name: 3-(piperidin-2-yl)-1H-indole

Cat. No.: B3024132 Get Quote

As a Senior Application Scientist, one becomes attuned to the recurring structural motifs that

spell success in medicinal chemistry. The 3-(piperidin-2-yl)-1H-indole scaffold is a prime

example of such a privileged structure. It represents a masterful convergence of two of nature's

and chemistry's most functionally versatile heterocycles: the indole and the piperidine. The

indole ring, with its electron-rich aromatic system, is a cornerstone of numerous biologically

active natural products and pharmaceuticals, often mimicking the structure of tryptophan and

interacting with a vast array of biological targets.[1] The piperidine ring, a saturated nitrogen

heterocycle, is one of the most ubiquitous fragments in approved drugs, providing a robust,

three-dimensional scaffold that can be functionalized to fine-tune solubility, basicity, and

receptor binding orientation.[2]

The direct linkage of these two rings at the indole C3 and piperidine C2 positions creates a

chiral molecule with a unique spatial arrangement and a rich reactive profile. This guide

eschews a simple recitation of data, instead aiming to provide a causal understanding of this

molecule's properties—why it is synthesized a certain way, how its dual-nature dictates its

reactivity, and how these characteristics make it a valuable starting point for drug discovery

campaigns targeting complex conditions like neurological disorders and cancer.[3]

Core Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its fundamental physicochemical

properties. These parameters govern its behavior in both chemical reactions and biological
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systems, influencing everything from solubility and stability to membrane permeability and

target engagement.

Property Value / Description Source

IUPAC Name 3-(piperidin-2-yl)-1H-indole [4]

CAS Number 4695-73-2 [3]

Molecular Formula C₁₃H₁₆N₂ [3][4]

Molecular Weight 200.28 g/mol [3][4]

Monoisotopic Mass 200.13135 Da [5]

Appearance Colorless to yellow powder [3]

Predicted XlogP 2.3 [5]

Storage Conditions Store at 0-8°C, desiccated [3]

XlogP is a computed measure of hydrophobicity, a critical parameter in predicting drug

absorption and distribution.

Synthesis Strategy: A Hypothetical, Logic-Driven
Protocol
While numerous methods exist for creating indole and piperidine derivatives, the synthesis of

this specific, non-commercially ubiquitous compound requires a robust and logical approach.

Direct C-H functionalization is challenging; therefore, a more classical, multi-step approach is

often necessary. A highly plausible and field-proven strategy involves the Pictet-Spengler

reaction, which is a cornerstone of indole alkaloid synthesis.

The causality behind this choice is rooted in its efficiency: the reaction forms the piperidine ring

and creates the crucial C-C bond to the indole precursor in a single, acid-catalyzed cyclization

step.

Proposed Synthetic Workflow: Pictet-Spengler Reaction
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Intramolecular
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Final Product:
3-(piperidin-2-yl)-1H-indole

(as a racemic mixture)

Optional Step:
Chiral Resolution (HPLC)

Enantiopure (R)- and
(S)-3-(piperidin-2-yl)-1H-indole
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Caption: Proposed Pictet-Spengler synthesis workflow.
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Step-by-Step Experimental Protocol
This protocol is a self-validating system; success at each step (confirmed by TLC and

spectroscopy) is required before proceeding to the next.

Iminium Ion Formation (In Situ):

To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add α-amino-δ-

valeraldehyde diethyl acetal (1.1 eq).

Causality: The acetal serves as a stable precursor to the required aldehyde, which is often

unstable.

Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0°C. The acid catalyzes both the

deprotection of the acetal to the free aldehyde and the subsequent condensation with

tryptamine to form the key iminium ion intermediate.

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1

DCM/Methanol mobile phase until the tryptamine spot is consumed (approx. 1-2 hours).

Pictet-Spengler Cyclization:

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Causality: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking

the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This is

the key ring-forming step.

Validation: A new, more polar spot should appear on the TLC plate, corresponding to the

cyclized product.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate

until the pH is ~8-9.

Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0-

10% methanol in DCM.

Validation: Collect fractions and analyze by TLC. Combine pure fractions and evaporate

the solvent to yield the product as a powder or oil. Confirm identity using methods in

Section 3.

Optional Chiral Resolution:

The product obtained is racemic. Separation of enantiomers can be achieved using chiral

stationary phase High-Performance Liquid Chromatography (HPLC).

Causality: In drug development, individual enantiomers often have vastly different

pharmacological and toxicological profiles, making resolution a critical step.[6]

Spectroscopic Characterization Profile
Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. The

following is a predicted profile based on established chemical shift and frequency data for the

indole and piperidine moieties.[7][8][9]

Protocol: Acquiring Spectroscopic Data
¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Use a 400 MHz or higher spectrometer.

FT-IR: Prepare a thin film of the compound on a salt plate (NaCl or KBr) if it is an oil, or

prepare a KBr pellet if it is a solid.

Mass Spectrometry: Dissolve a small amount of the sample in methanol or acetonitrile and

analyze using an Electrospray Ionization (ESI) source in positive ion mode.[10]

Predicted ¹H NMR (400 MHz, CDCl₃)
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δ 8.10 (br s, 1H): Indole N1-H. The broadness is due to quadrupole coupling with the

nitrogen atom and potential hydrogen exchange.

δ 7.60 (d, 1H): Indole C7-H.

δ 7.35 (d, 1H): Indole C4-H.

δ 7.10-7.20 (m, 2H): Indole C5-H and C6-H.

δ 7.05 (s, 1H): Indole C2-H.

δ 3.80 (m, 1H): Piperidine C2-H (methine proton). This is the chiral center, and its signal will

be complex.

δ 3.10 (m, 1H) & δ 2.70 (m, 1H): Piperidine C6-H (axial and equatorial protons).

δ 2.50 (br s, 1H): Piperidine N1-H.

δ 1.50-1.90 (m, 6H): Remaining piperidine C3, C4, C5 protons. These signals will be

complex and overlapping.

Predicted ¹³C NMR (100 MHz, CDCl₃)
δ 136.5: Indole C7a.

δ 127.0: Indole C3a.

δ 122.5, 120.0, 119.8, 111.5: Aromatic CH carbons of the indole ring.

δ 115.0: Indole C3.

δ 124.0: Indole C2.

δ 55.0: Piperidine C2 (chiral carbon).

δ 46.0: Piperidine C6.

δ 31.0, 26.0, 25.0: Piperidine C3, C4, C5.
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Predicted FT-IR (KBr Pellet, cm⁻¹)
~3400 cm⁻¹: N-H stretch (Indole).[9]

~3300 cm⁻¹: N-H stretch (Piperidine).

~3100-3000 cm⁻¹: Aromatic C-H stretch.

~2950-2850 cm⁻¹: Aliphatic C-H stretch.[7]

~1600, 1450 cm⁻¹: Aromatic C=C stretch.[9]

Predicted Mass Spectrometry (ESI+)
m/z 201.13: [M+H]⁺, the protonated molecular ion.

m/z 130.06: A likely major fragment corresponding to the indolyl-methyl cation, resulting from

the cleavage of the C2-C3' bond of the piperidine ring.

Chemical Reactivity: A Tale of Two Heterocycles
The reactivity of 3-(piperidin-2-yl)-1H-indole is a direct consequence of its constituent parts. It

possesses two primary sites of nucleophilicity: the piperidine nitrogen and the indole ring

(primarily at N1). This dual reactivity allows for selective functionalization, which is the

cornerstone of generating molecular libraries for drug screening.

Caption: Key sites of chemical reactivity.

Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine is the most basic and nucleophilic site in the molecule. It

readily undergoes standard amine chemistry.

N-Alkylation/N-Arylation: Reaction with alkyl halides (e.g., benzyl bromide) or aryl halides (in

the presence of a palladium catalyst, i.e., Buchwald-Hartwig amination) introduces

substituents that can probe binding pockets for steric and electronic interactions.

N-Acylation/N-Sulfonylation: Treatment with acyl chlorides (e.g., acetyl chloride) or sulfonyl

chlorides (e.g., tosyl chloride) forms amides and sulfonamides, respectively. This
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modification removes the basicity of the nitrogen and introduces hydrogen bond acceptors,

drastically altering the molecule's physicochemical properties.

Reactions at the Indole Moiety
N-H Acidity and Alkylation: The indole N-H is weakly acidic (pKa ≈ 17). It can be

deprotonated with a strong base (e.g., NaH) and subsequently alkylated. This is often done

to "protect" the indole nitrogen or to introduce functionalities that modulate the electronic

properties of the indole ring system.[11]

Electrophilic Aromatic Substitution: While the C3 position is the most common site for

electrophilic attack on indole, it is blocked in this molecule. Under forcing conditions (e.g.,

Vilsmeier-Haack formylation), substitution can occur at the C2 position or on the benzene

portion of the ring, though this is less common and often requires harsher conditions.

Significance and Application in Drug Discovery
The true value of 3-(piperidin-2-yl)-1H-indole lies in its role as a versatile scaffold for building

diverse chemical libraries. Its utility has been demonstrated in the exploration of treatments for

a range of diseases.

Neuropharmacology: The indole portion of the molecule bears a resemblance to serotonin,

making it an excellent starting point for designing ligands for serotonin receptors and other

targets in the central nervous system (CNS). Modifications on the piperidine ring can be

used to optimize potency, selectivity, and pharmacokinetic properties for treating neurological

disorders.[3][12]

Oncology & Anti-Infectives: The indole scaffold is present in many anti-cancer and anti-

malarial agents.[3][13][14] By using 3-(piperidin-2-yl)-1H-indole as a core, chemists can

rapidly synthesize derivatives to screen against cancer cell lines or pathogens, exploring

structure-activity relationships (SAR) to identify potent and selective lead compounds.
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Caption: Role as a scaffold in a typical drug discovery pipeline.

Conclusion
3-(piperidin-2-yl)-1H-indole is more than just a chemical compound; it is a strategic platform

for innovation in medicinal chemistry. Its synthesis, while non-trivial, relies on established and

logical transformations. Its spectroscopic properties are predictable and serve to confirm its
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unique structure. The molecule's true power is unlocked through an understanding of its dual

reactivity, which allows for the systematic and rational design of novel derivatives. For the drug

development professional, this scaffold offers a validated starting point with a high potential for

yielding bioactive compounds, making it a valuable asset in the quest for new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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